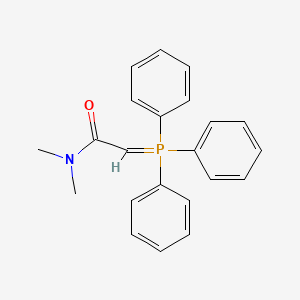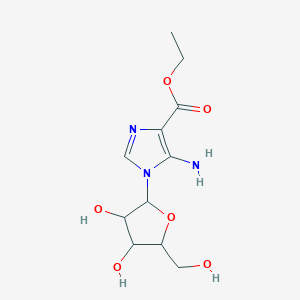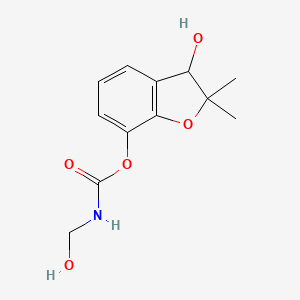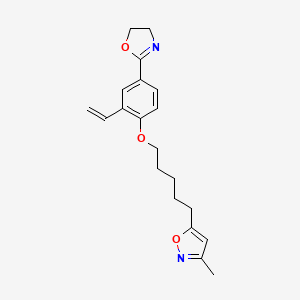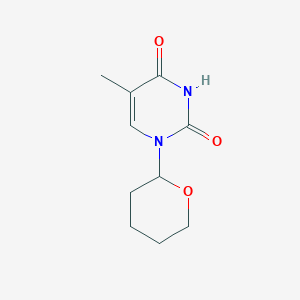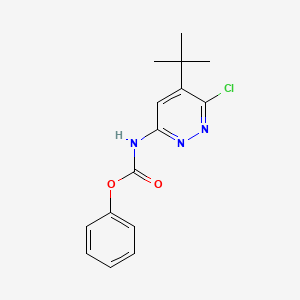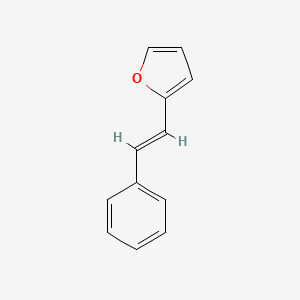
5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazinone core substituted with a methoxyphenyl group at the 5-position and a phenyl group at the 3-position. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 4-methoxybenzoyl hydrazine with benzil in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Biology: In biological research, 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating neurodegenerative diseases due to its neuroprotective and anti-inflammatory properties .
Industry: In the industrial sector, it is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with neuronal receptors, providing neuroprotective effects by modulating signaling pathways related to cell survival and apoptosis .
相似化合物的比较
- 5-(4-Methoxyphenyl)-1H-tetrazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-[5-Methoxy-1-(4-methoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid
Comparison: Compared to these similar compounds, 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one stands out due to its unique pyridazinone core, which imparts distinct pharmacological properties. Its ability to inhibit specific enzymes and provide neuroprotective effects makes it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
90054-41-4 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)15-11-18-19-16(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
InChI 键 |
CUCPWSMSAHYUAA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


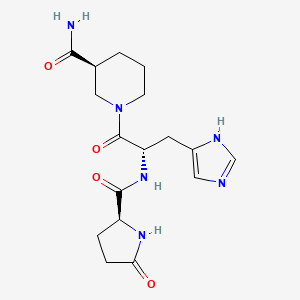
![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
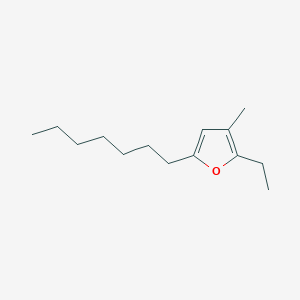
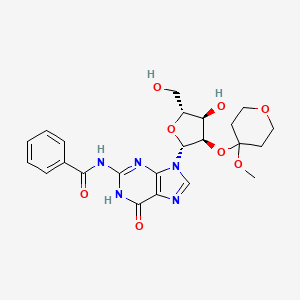
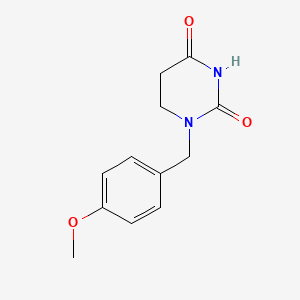
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
